

In Vitro Characterization of (+)-SHIN1: A Technical Guide to its Enzymatic Inhibition

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This technical guide provides an in-depth overview of the in vitro characterization of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT). The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Introduction to (+)-SHIN1

(+)-SHIN1, also known as RZ-2994, is a small molecule inhibitor that targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2][3][4] SHMT enzymes are crucial in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5] This pathway is vital for the synthesis of nucleotides (purines and thymidylate) and amino acids, and is often upregulated in cancer cells to meet the demands of rapid proliferation. By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the cellular supply of 1C units, leading to cell cycle arrest and inhibition of tumor growth.

Quantitative Inhibition Data

The inhibitory potency of **(+)-SHIN1** has been quantified against its primary targets, SHMT1 and SHMT2, as well as in various cancer cell lines. The following tables summarize the key in vitro inhibition data.

Table 1: Enzymatic Inhibition of (+)-SHIN1



Target Enzyme	IC50 (nM)
Human SHMT1	5
Human SHMT2	13

Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line	Cancer Type	IC50
HCT-116 (Wild-Type)	Colon Cancer	870 nM
HCT-116 (SHMT2 knockout)	Colon Cancer	~10 nM
HCT-116 (SHMT1 knockout)	Colon Cancer	Indistinguishable from Wild- Type
H1299 (FRAT1- overexpressing)	Non-Small Cell Lung Cancer	0.6 μΜ
8988T	Pancreatic Cancer	<100 nM

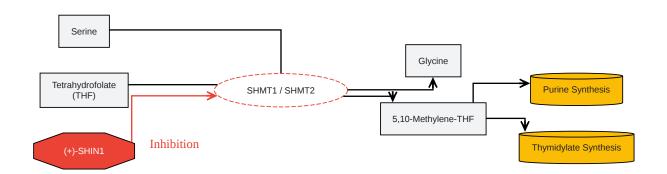
Signaling Pathways and Mechanism of Action

(+)-SHIN1 exerts its biological effects by disrupting the one-carbon metabolic pathway, which has significant downstream consequences on nucleotide synthesis and cellular proliferation.

One-Carbon Metabolism Pathway

The primary mechanism of action of **(+)-SHIN1** is the competitive inhibition of SHMT1 and SHMT2 at the folate binding site. This blockade prevents the conversion of serine to glycine and the concurrent generation of 5,10-methylenetetrahydrofolate, a key one-carbon donor.





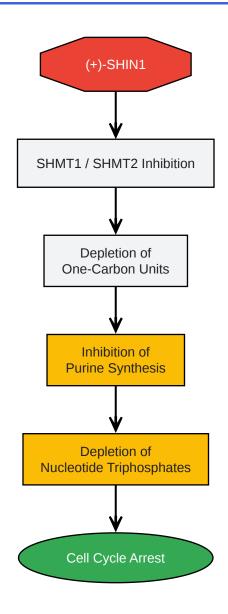
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Figure 1: Inhibition of One-Carbon Metabolism by (+)-SHIN1.

Impact on Purine Synthesis

The depletion of 5,10-methylenetetrahydrofolate and its derivatives, such as 10-formyl-THF, directly impacts de novo purine synthesis, a process that requires these one-carbon donors. This leads to a progressive depletion of purine nucleotides, ultimately resulting in cell cycle arrest.





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Figure 2: Downstream Effects of (+)-SHIN1 on Purine Synthesis.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize **(+)-SHIN1**.

Enzymatic Inhibition Assay

This protocol outlines the determination of IC50 values for **(+)-SHIN1** against purified human SHMT1 and SHMT2.



Materials:

- Purified recombinant human SHMT1 and SHMT2
- (+)-SHIN1 stock solution (in DMSO)
- L-serine
- Tetrahydrofolate (THF)
- Pyridoxal 5'-phosphate (PLP)
- Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a serial dilution of (+)-SHIN1 in the assay buffer.
- In a 96-well plate, add the enzyme (SHMT1 or SHMT2) and the diluted (+)-SHIN1.
- Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined time (e.g., 15 minutes) to allow for binding.
- Initiate the enzymatic reaction by adding the substrates (L-serine and THF) and the cofactor (PLP).
- Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific detection method will depend on the assay format (e.g., coupled enzyme assay).
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



Cell Growth Inhibition Assay

This protocol describes the measurement of the cytotoxic effects of **(+)-SHIN1** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HCT-116)
- · Complete cell culture medium
- (+)-SHIN1 stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of (+)-SHIN1 in the complete cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of (+)-SHIN1. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
- Measure the absorbance or luminescence using a microplate reader.

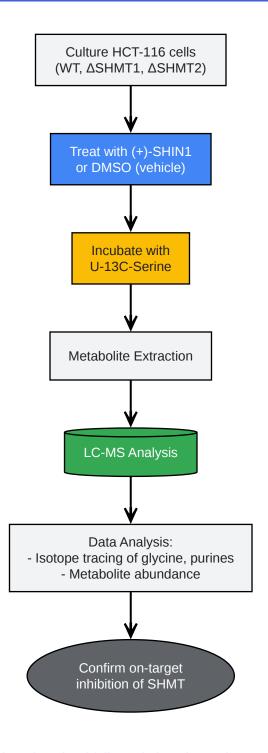


- Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the **(+)-SHIN1** concentration.
- Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for Target Engagement

The following diagram illustrates a typical workflow to confirm that **(+)-SHIN1** engages its target (SHMT1/2) in a cellular context using metabolomics.





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Figure 3: Workflow for Confirming Cellular Target Engagement of (+)-SHIN1.

Conclusion

The in vitro characterization of **(+)-SHIN1** demonstrates its potent and specific inhibition of both SHMT1 and SHMT2. This activity translates to effective growth inhibition in various cancer cell



lines, primarily through the disruption of one-carbon metabolism and subsequent depletion of the purine nucleotide pool. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of SHMT inhibitors as potential therapeutic agents. While **(+)-SHIN1** itself has shown limitations for in vivo applications due to rapid clearance, it remains a valuable tool compound for studying the roles of SHMT in cancer metabolism.

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